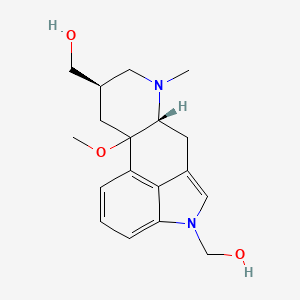
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique structure, which includes a methoxy group at the 10th position and a methylergoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:
Alkylation: Introduction of the methoxy group at the 10th position.
Reduction: Conversion of ketones or aldehydes to alcohols.
Cyclization: Formation of the ergoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its effects on neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is unique due to its specific substitution pattern and the presence of both methoxy and dimethanol groups. This unique structure may confer distinct pharmacological properties compared to other ergoline derivatives.
Properties
CAS No. |
105115-80-8 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[(6aR,9R)-4-(hydroxymethyl)-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C18H24N2O3/c1-19-8-12(10-21)7-18(23-2)14-4-3-5-15-17(14)13(6-16(18)19)9-20(15)11-22/h3-5,9,12,16,21-22H,6-8,10-11H2,1-2H3/t12-,16-,18?/m1/s1 |
InChI Key |
HRGNTZRYCNRYJR-FOKFDTGNSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2([C@H]1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















